molecular formula C19H23ClN6O2 B2487365 8-{[4-(5-Chloro-2-methylphenyl)piperazinyl]methyl}-1,3-dimethyl-1,3,7-trihydro purine-2,6-dione CAS No. 915925-86-9

8-{[4-(5-Chloro-2-methylphenyl)piperazinyl]methyl}-1,3-dimethyl-1,3,7-trihydro purine-2,6-dione

Cat. No.: B2487365
CAS No.: 915925-86-9
M. Wt: 402.88
InChI Key: SJGRHCKEQLTGDV-UHFFFAOYSA-N
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Description

The compound is a derivative of piperazine and purine. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring . Purines are biologically significant compounds, found in many natural substances such as nucleic acids, ATP, GTP, cyclic AMP, and cyclic GMP.

Scientific Research Applications

Cardiovascular Activity

A study by Chłoń-Rzepa et al. (2004) investigated derivatives of this compound for their cardiovascular effects. They synthesized and tested these derivatives for electrocardiographic, antiarrhythmic, and hypotensive activity, also measuring their alpha-adrenoreceptor affinities. They found that certain derivatives displayed strong prophylactic antiarrhythmic activity and hypotensive activity (G. Chłoń-Rzepa et al., 2004).

Psychotropic Potential

Research by Chłoń-Rzepa et al. (2013) focused on the psychotropic potential of derivatives of this compound. They designed a series of 8-aminoalkylamino and 8-arylpiperazinylpropoxy derivatives as potential ligands for serotonin receptors. Selected derivatives produced antidepressant-like and anxiolytic-like activities in animal models (G. Chłoń-Rzepa et al., 2013).

Antihistaminic Activity

Pascal et al. (1985) synthesized derivatives of this compound and evaluated them for antihistaminic activity. Some derivatives showed inhibition of histamine-induced bronchospasm and passive cutaneous anaphylaxis in animal models. These derivatives were compared for their antihistaminic activities, with some being selected for clinical trials (J. Pascal et al., 1985).

Antiasthmatic Activity

A study by Bhatia et al. (2016) synthesized a new series of xanthene derivatives of the compound for their antiasthmatic activity. They aimed to develop Phosphodiesterase 3 inhibitors and found that all compounds showed significant activity compared to the standard Cilostazol, with certain derivatives being the most active (M. Bhatia et al., 2016).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Many piperazine derivatives exhibit a wide range of pharmacological activities, including antifungal, antibacterial, antipsychotic, antidepressant, and antidiabetic effects .

Properties

IUPAC Name

8-[[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN6O2/c1-12-4-5-13(20)10-14(12)26-8-6-25(7-9-26)11-15-21-16-17(22-15)23(2)19(28)24(3)18(16)27/h4-5,10H,6-9,11H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJGRHCKEQLTGDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC3=NC4=C(N3)C(=O)N(C(=O)N4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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